molecular formula C22H26FN3O4S B7453222 2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide

2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide

Cat. No. B7453222
M. Wt: 447.5 g/mol
InChI Key: AMNSBGPWSDCHML-UHFFFAOYSA-N
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Description

2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound belongs to the class of sulfonylurea receptor (SUR) modulators and has been shown to have promising effects on glucose metabolism and insulin secretion.

Mechanism of Action

The mechanism of action of 2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide involves its binding to the 2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide1 subunit of the KATP channel. This binding leads to closure of the channel, which depolarizes the cell membrane and triggers calcium influx. The increase in intracellular calcium levels stimulates insulin secretion.
Biochemical and Physiological Effects:
2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide has been shown to have several biochemical and physiological effects. It enhances insulin secretion, improves glucose tolerance, and reduces blood glucose levels. It also increases the expression of genes involved in insulin secretion and glucose metabolism. Additionally, it has been shown to have protective effects on pancreatic beta-cells, preventing their dysfunction and death.

Advantages and Limitations for Lab Experiments

2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide has several advantages for lab experiments. It is a highly specific 2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide1 modulator and has been extensively studied for its effects on glucose metabolism and insulin secretion. However, its limitations include its high cost and limited availability, which may restrict its use in some studies.

Future Directions

There are several future directions for the study of 2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide. These include:
1. Further investigation of its effects on pancreatic beta-cell function and survival.
2. Exploration of its potential applications in the treatment of other diseases, such as cardiovascular disease and cancer.
3. Development of more cost-effective synthesis methods to increase its availability for research.
4. Investigation of its potential use in combination with other drugs for the treatment of type 2 diabetes mellitus.
5. Exploration of its effects on other metabolic pathways, such as lipid metabolism and energy expenditure.
6. Investigation of its potential use as a tool for studying the mechanisms of insulin secretion and glucose metabolism.

Synthesis Methods

The synthesis of 2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide involves the reaction of 4-piperidin-1-ylbenzenesulfonamide with 2-fluoro-5-nitrobenzoic acid, followed by reduction of the nitro group to an amino group, and subsequent reaction with morpholine and benzoyl chloride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide has been extensively studied for its potential applications in the treatment of type 2 diabetes mellitus. It has been shown to enhance insulin secretion by binding to the 2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide1 subunit of the pancreatic beta-cell ATP-sensitive potassium (KATP) channel, leading to closure of the channel and subsequent depolarization of the cell membrane. This depolarization triggers calcium influx, which in turn stimulates insulin secretion.

properties

IUPAC Name

2-fluoro-5-morpholin-4-ylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c23-21-9-8-19(31(28,29)26-12-14-30-15-13-26)16-20(21)22(27)24-17-4-6-18(7-5-17)25-10-2-1-3-11-25/h4-9,16H,1-3,10-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNSBGPWSDCHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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